molecular formula C9H9N3O2S B1385838 (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid CAS No. 63895-63-6

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid

Cat. No. B1385838
CAS RN: 63895-63-6
M. Wt: 223.25 g/mol
InChI Key: QYLZMRKXDHONMV-YFKPBYRVSA-N
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Description

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid, also referred to as 2S-2-thienylalanine or 2STA, is an amino acid derivative that has been studied for its potential applications in the field of biochemistry and physiology. It is a sulfur-containing amino acid that is structurally similar to threonine, but with a thiophene ring in place of the threonine’s alanine. This makes 2STA an interesting molecule for further study, as its sulfur-containing structure could potentially provide unique biological properties.

Scientific Research Applications

2STA has been studied for its potential applications in biochemistry and physiology. It has been shown to have antibacterial, antifungal, and antiviral activity, and has been studied for its potential use as an antibiotic. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, 2STA has been studied for its potential use as a dietary supplement, as it has been shown to have antioxidant and anti-inflammatory properties.

Mechanism Of Action

The exact mechanism of action of 2STA is not yet fully understood. However, it is believed that 2STA may act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, 2STA has been shown to interact with certain cellular receptors, such as the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism.

Biochemical And Physiological Effects

2STA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to reduce inflammation and oxidative damage. Additionally, 2STA has been shown to have neuroprotective effects, and to modulate the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

The main advantage of 2STA for lab experiments is its ability to interact with certain cellular receptors, such as GPR40, which makes it a useful tool for studying the regulation of glucose metabolism. Additionally, 2STA has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the mechanisms of action of various drugs and therapeutic agents. However, 2STA is not without its limitations. It is a sulfur-containing amino acid, which makes it difficult to synthesize and purify in the laboratory. Additionally, its effects on certain cellular processes are not yet fully understood, which limits its usefulness for certain types of experiments.

Future Directions

There are a number of potential future directions for the study of 2STA. First, further research is needed to better understand its mechanism of action, as well as its effects on various cellular processes. Additionally, further research is needed to determine its potential therapeutic applications, such as its potential use as an antibiotic or dietary supplement. Finally, further research is needed to develop improved methods for synthesizing and purifying 2STA, as well as to identify new potential applications for this molecule.

properties

IUPAC Name

(2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5(9(13)14)12-7-6-2-3-15-8(6)11-4-10-7/h2-5H,1H3,(H,13,14)(H,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZMRKXDHONMV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C2C=CSC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C2C=CSC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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